4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)cyclohexanecarboxamide
Description
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)cyclohexanecarboxamide is a complex organic compound It features a cyclohexane carboxamide core with various substituents, including a butyl group, a naphthalen-1-ylmethyl group, and a dioxidotetrahydrothiophenyl group
Properties
Molecular Formula |
C26H35NO3S |
|---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
4-butyl-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C26H35NO3S/c1-2-3-7-20-12-14-22(15-13-20)26(28)27(24-16-17-31(29,30)19-24)18-23-10-6-9-21-8-4-5-11-25(21)23/h4-6,8-11,20,22,24H,2-3,7,12-19H2,1H3 |
InChI Key |
WEIOYTUCELBDMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)N(CC2=CC=CC3=CC=CC=C32)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)cyclohexanecarboxamide typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexanecarboxamide core, followed by the introduction of the butyl group, the naphthalen-1-ylmethyl group, and the dioxidotetrahydrothiophenyl group through various substitution and coupling reactions. Common reagents used in these steps include alkyl halides, naphthalene derivatives, and thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the dioxidotetrahydrothiophenyl group or to modify the naphthalen-1-ylmethyl group.
Substitution: The butyl group or the naphthalen-1-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)cyclohexanecarboxamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)cyclohexanecarboxamide include other cyclohexanecarboxamide derivatives with different substituents. Examples include:
- N-(naphthalen-1-ylmethyl)cyclohexanecarboxamide
- 4-butyl-N-(tetrahydrothiophen-3-yl)cyclohexanecarboxamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)cyclohexanecarboxamide
Uniqueness
The uniqueness of 4-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)cyclohexanecarboxamide lies in its specific combination of substituents, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Butyl group : A hydrophobic alkyl chain that may influence membrane permeability.
- Tetrahydrothiophene : A sulfur-containing heterocycle that may contribute to the biological activity.
- Naphthylmethyl moiety : A polycyclic aromatic hydrocarbon that may enhance interaction with biological targets.
- Cyclohexanecarboxamide : A cyclic amide structure that can participate in hydrogen bonding with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For example, derivatives of oxadiazoles and thioethers have shown promising cytotoxicity against various cancer cell lines. In a related study, compounds with thioether functionalities exhibited moderate antioxidant activity and significant cytotoxic effects against lung cancer cell lines (A549), with IC50 values ranging from 11.20 to 59.61 µg/mL for different derivatives .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer. The compound's thioether component may contribute to its ability to scavenge free radicals, although specific data on this compound's antioxidant activity remains limited.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interactions of similar compounds with biological targets. These studies can provide insights into the binding affinities and modes of action of the compound under consideration. For instance, docking simulations of related thioether derivatives have suggested favorable interactions with protein targets involved in cancer progression .
Study 1: Synthesis and Evaluation
A study focused on synthesizing a series of thioether derivatives demonstrated that modifications in the molecular structure could enhance biological activity. The synthesized compounds were evaluated for their cytotoxicity against A549 cell lines, revealing a correlation between structural complexity and anticancer efficacy .
Study 2: Structural Activity Relationship (SAR)
Another investigation analyzed the structure-activity relationship of similar compounds, emphasizing the importance of specific functional groups in determining biological activity. Compounds with naphthalene rings and thioether linkages showed increased potency against various cancer types compared to simpler analogs .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
